SJ995973

BRD4 Degradation PROTAC Pharmacology Acute Myeloid Leukemia

BET PROTACs exhibit profound functional differences driven by E3 ligase warhead chemistry, complicating degrader selection for target validation. SJ995973 resolves this with a phenyl glutarimide (PG) cereblon warhead that delivers >100-fold improvement in BRD4 degradation potency over thalidomide-based dBET1. - BRD4 DC50: 0.87 nM; Dmax: 99%; MV4-11 antiproliferative IC50: 3 pM. - Picomolar potency enables robust assay windows at minimal compound concentrations, reducing solvent toxicity. - Well-characterized pharmacology supports use as a positive control for PROTAC screening libraries and reference standard for CRBN-recruiting degrader SAR campaigns.

Molecular Formula C37H40ClN7O5S
Molecular Weight 730.3 g/mol
Cat. No. B12429959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ995973
Molecular FormulaC37H40ClN7O5S
Molecular Weight730.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCNC(=O)COC4=CC=C(C=C4)C5CCC(=O)NC5=O)C6=CC=C(C=C6)Cl)C
InChIInChI=1S/C37H40ClN7O5S/c1-21-22(2)51-37-33(21)34(25-7-11-26(38)12-8-25)41-29(35-44-43-23(3)45(35)37)19-31(47)39-17-5-4-6-18-40-32(48)20-50-27-13-9-24(10-14-27)28-15-16-30(46)42-36(28)49/h7-14,28-29H,4-6,15-20H2,1-3H3,(H,39,47)(H,40,48)(H,42,46,49)/t28?,29-/m0/s1
InChIKeyVVRONDSUSMJAEI-XIJSCUBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJ995973 Product Overview


SJ995973 (CAS 2882065-25-8) is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of bromodomain and extra-terminal (BET) proteins, including BRD4, via the ubiquitin-proteasome system [1]. Distinguished by its novel phenyl glutarimide (PG) cereblon (CRBN) E3 ligase-binding warhead, SJ995973 (designated compound 4c) was developed through structure-based design to overcome the potency and selectivity limitations of earlier thalidomide-based BET PROTACs such as dBET1 [2]. The compound exhibits a BRD4 degradation DC50 of 0.87 nM and inhibits the viability of human acute myeloid leukemia MV4-11 cells with an IC50 of 3 pM, representing a substantial advancement in the BET-targeted degradation landscape [1].

BET PROTAC Substitution Pitfalls


BET PROTACs are not functionally interchangeable due to profound differences in degradation potency, selectivity profiles, and antiproliferative efficacy driven by their distinct E3 ligase-binding warheads and linker architectures. The phenyl glutarimide (PG) warhead in SJ995973 confers significantly enhanced CRBN binding affinity and ligand efficiency compared to the immunomodulatory imide drug (IMiD) warhead in dBET1, resulting in a >100-fold improvement in BRD4 degradation potency and a >1,000-fold increase in antiproliferative activity in MV4-11 cells [1]. Substitution with the VHL-recruiting PROTAC MZ1 introduces differential degradation kinetics and gene expression outcomes, while the second-generation degrader dBET6, despite improved cellular potency, exhibits a substantially higher IC50 (14 nM) in binding assays, underscoring that each BET PROTAC possesses a unique pharmacological fingerprint [2][3].

SJ995973 vs. Comparator Performance


BRD4 Degradation Potency vs. dBET1

In a direct head-to-head comparison, SJ995973 (compound 4c) demonstrates a BRD4 degradation DC50 of 0.87 nM in MV4-11 human acute myeloid leukemia cells, which is more than 100-fold lower than the reported EC50/DC50 of its thalidomide-based analogue dBET1 (430 nM in similar cellular contexts) [1][2]. The maximal degradation (Dmax) achieved by SJ995973 is 99%, indicating near-complete depletion of BRD4 protein levels [1].

BRD4 Degradation PROTAC Pharmacology Acute Myeloid Leukemia

Antiproliferative Activity vs. dBET1

SJ995973 inhibits the viability of MV4-11 human acute myeloid leukemia cells with an IC50 of 3 pM, a value that is approximately 1,400-fold lower than the 4.2 nM IC50 reported for dBET1 under comparable assay conditions [1][2]. This exceptional antiproliferative potency positions SJ995973 as one of the most potent BET degraders reported to date.

Antiproliferative Activity Cell Viability Acute Myeloid Leukemia

CRBN Binding Affinity vs. dBET1

In a direct competitive binding assay, the phenyl glutarimide (PG) warhead of SJ995973 (compound 4c) demonstrated an IC50 of 1.83 nM for CRBN binding, which is approximately 34-fold lower than the 61 nM IC50 measured for the thalidomide-based dBET1 (compound 4a) [1]. This enhanced CRBN engagement is a primary driver of the superior degradation and antiproliferative activity observed for SJ995973.

CRBN Binding Affinity E3 Ligase Recruitment PROTAC Ternary Complex Formation

In Vitro Stability and In Vivo Pharmacokinetics

In vitro metabolic stability assays in mouse liver microsomes indicate that SJ995973 (compound 4c) exhibits a half-life (t1/2) of 16.8 minutes, which is comparable to the 12.3-minute half-life observed for dBET1 (compound 4a) [1]. Despite its superior in vitro potency, SJ995973, like dBET1, demonstrates poor in vivo pharmacokinetic properties, highlighting a class-level challenge for BET PROTACs that necessitates formulation or prodrug strategies for in vivo applications [1].

In Vitro Stability In Vivo Pharmacokinetics PROTAC Drug Metabolism

Phenyl Glutarimide Warhead Ligand Efficiency

The phenyl glutarimide (PG) warhead in SJ995973 achieves a ligand efficiency (LE) greater than 0.48 for CRBN binding, a metric that quantifies binding affinity per heavy atom [1]. This value significantly exceeds the ligand efficiency of traditional immunomodulatory imide drug (IMiD)-based warheads, such as thalidomide and pomalidomide, which typically exhibit LE values in the range of 0.3-0.4 [1]. The higher LE of the PG warhead enables the design of more compact and synthetically accessible PROTACs without sacrificing binding potency.

Ligand Efficiency CRBN Binder Design PROTAC Optimization

SJ995973 Research Applications


Screening and Target Validation in BRD4-Dependent Cancers

SJ995973 is optimally suited for high-throughput screening campaigns and target validation studies in BRD4-dependent cancer cell lines, particularly acute myeloid leukemia (AML). Its picomolar antiproliferative IC50 (3 pM in MV4-11 cells) and sub-nanomolar BRD4 degradation DC50 (0.87 nM) enable robust assay windows at extremely low compound concentrations, minimizing solvent toxicity and off-target effects [1]. The compound's well-characterized pharmacology and direct comparability to the benchmark degrader dBET1 make it an ideal positive control for PROTAC screening libraries and a reference standard for quantifying BRD4 degradation efficiency in novel degrader development programs.

CRBN Warhead SAR and Medicinal Chemistry

The novel phenyl glutarimide (PG) warhead of SJ995973, with its high ligand efficiency (LE >0.48) and 34-fold enhanced CRBN binding affinity compared to dBET1, provides a distinct chemical starting point for structure-activity relationship (SAR) campaigns aimed at optimizing cereblon-recruiting PROTACs [1]. Researchers can utilize SJ995973 as a reference compound to benchmark new CRBN binders, explore linker modifications, or design bifunctional degraders targeting alternative proteins of interest. Its well-defined in vitro pharmacology and established synthetic route facilitate the generation of analog libraries for probing the relationship between CRBN engagement and target degradation efficiency.

In Vivo Studies with Advanced Formulations

Given the class-level limitation of poor in vivo pharmacokinetics shared by SJ995973 and dBET1 (e.g., short microsomal half-lives of 16.8 and 12.3 minutes, respectively), this compound is particularly valuable for evaluating advanced drug delivery technologies designed to overcome PROTAC bioavailability challenges [1]. Applications include formulation with nanoparticle carriers, antibody-drug conjugates (ADCs), or prodrug strategies that enhance systemic exposure and tumor targeting. SJ995973's exceptional cellular potency makes it a stringent test case for assessing the efficacy of novel delivery platforms in preclinical xenograft models of BRD4-driven malignancies.

Mechanistic Studies of BET Degradation Kinetics

SJ995973's near-complete BRD4 degradation (Dmax = 99%) and well-characterized binding affinities for both BRD4 (via the JQ1 warhead) and CRBN (via the PG warhead) make it an ideal tool for biophysical and biochemical studies investigating the kinetics and thermodynamics of PROTAC-induced ternary complex formation [1]. Researchers can employ SJ995973 in surface plasmon resonance (SPR), fluorescence polarization, or cellular thermal shift assays (CETSA) to quantitatively dissect the relationship between binary binding affinities, ternary complex stability, and degradation efficiency. Such studies are critical for developing predictive models of PROTAC efficacy and for guiding the rational design of next-generation degraders.

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